N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide
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Overview
Description
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide is an organic compound that features a difluorophenyl group, a dimethylpropyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluorobenzene, undergoes a Friedel-Crafts alkylation reaction with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(2,4-difluorophenyl)-2,2-dimethylpropane.
Amidation Reaction: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
Uniqueness
N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c1-5-12(18)17-13(14(2,3)4)10-7-6-9(15)8-11(10)16/h5-8,13H,1H2,2-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQPJQZKDPBZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=C(C=C(C=C1)F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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